molecular formula C5H10N2O B147443 1-Formylpiperazine CAS No. 7755-92-2

1-Formylpiperazine

Cat. No.: B147443
CAS No.: 7755-92-2
M. Wt: 114.15 g/mol
InChI Key: MSSDTZLYNMFTKN-UHFFFAOYSA-N
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Description

1-Formylpiperazine, also known as piperazine-1-carboxaldehyde, is an organic compound with the molecular formula C5H10N2O. It is a secondary alicyclic amine that appears as a colorless to pale yellow solid. This compound is soluble in water and various organic solvents, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Formylpiperazine can be synthesized through several methods. One common method involves the reaction of piperazine with methyl formate. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound is often produced by reacting piperazine with formyl chloride in the presence of a base. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Formylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Formylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical compounds, particularly those with piperazine moieties.

    Industry: It is employed as a catalyst and solvent in organic reactions

Mechanism of Action

The mechanism of action of 1-formylpiperazine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

    Piperazine: A simpler compound with a similar structure but without the formyl group.

    1-Acetylpiperazine: Similar to 1-formylpiperazine but with an acetyl group instead of a formyl group.

    1-Methylpiperazine: Contains a methyl group instead of a formyl group

Uniqueness: this compound is unique due to its formyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex molecules and allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

IUPAC Name

piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSDTZLYNMFTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064790
Record name 1-Piperazinecarboxaldehyde
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Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7755-92-2
Record name 1-Piperazinecarboxaldehyde
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Record name 1-Piperazinecarboxaldehyde
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Record name 1-Formylpiperazine
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Record name 1-Piperazinecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-formylpiperazine behave kinetically in aminolysis reactions compared to other secondary alicyclic amines?

A1: this compound exhibits unique kinetic behavior in aminolysis reactions compared to other secondary alicyclic amines. In the reactions with O-phenyl 4-nitrophenyl dithiocarbonate, while most amines show a complex dependence on amine concentration, this compound demonstrates a second-order dependence on its concentration []. This suggests a rate-determining step involving two molecules of this compound, possibly in a proton transfer process within the reaction mechanism.

Q2: Can you elaborate on the mechanistic implications of this compound's reactivity in aminolysis reactions with thionocarbonates?

A2: Studies investigating the aminolysis of various thionocarbonates, such as bis(phenyl) thionocarbonate (BPTOC) [], O-phenyl 4-nitrophenyl dithiocarbonate (PDTC) [], and others [, , ], reveal that this compound reacts differently compared to other secondary alicyclic amines. This difference stems from the relatively slow rate of proton transfer from the zwitterionic tetrahedral intermediate (T±) to the anionic intermediate (T-) in the presence of this compound. This slow proton transfer often makes the aminolysis reaction rate dependent on the concentration of this compound, a phenomenon not always observed with other amines.

Q3: What is the significance of the rate microcoefficients determined for reactions involving this compound?

A3: Determining rate microcoefficients, like k1, k-1, k2, and k3, for reactions involving this compound, provides insights into the detailed mechanism of aminolysis reactions [, , ]. For instance, the observation that k-1 >> k3[this compound] in reactions with BPTOC [] signifies that the expulsion of this compound from the zwitterionic intermediate (T±) is much faster than its deprotonation by another this compound molecule. Such information helps understand the rate-determining steps and overall reaction kinetics.

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Infrared and Raman spectral data for this compound has been reported, providing information about its vibrational modes and conformational stability [].

Q6: Are there any reported synthetic applications of this compound?

A6: Yes, this compound serves as a valuable building block in organic synthesis. For example, it is used in the synthesis of Fenazinel dihydrochloride, a potential anti-stroke agent []. It also acts as a precursor in synthesizing thiocarbamoyl derivatives [] and 1-piperazine acetyl pyrrolidine [].

Q7: Has this compound been studied using computational chemistry methods?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction mechanisms and properties of this compound with B- and Si-doped C60 fullerenes. These studies provide insights into the binding energies, electronic properties, and potential applications of these complexes [].

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